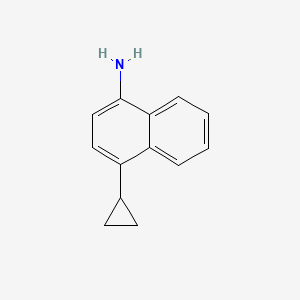

4-Cyclopropylnaphthalen-1-amine

Vue d'ensemble

Description

4-Cyclopropylnaphthalen-1-amine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Cyclopropylnaphthalen-1-amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 197.25 g/mol. The compound is characterized by a naphthalene ring substituted with a cyclopropyl group and an amine group, which contribute to its chemical reactivity and biological properties.

Synthesis Methods:

The synthesis of this compound typically involves:

- Cyclopropylation of Naphthylamines: This can be achieved through the reaction of 1-naphthylamine with cyclopropyl bromide under specific conditions .

- Palladium-Catalyzed Reactions: Advanced synthetic methods include palladium-catalyzed C-N bond formation, which allows for the efficient preparation of various N-arylcyclopropylamines .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Enzymatic Inhibition: The compound may inhibit certain enzymes, thereby modulating metabolic pathways.

- Receptor Binding: It can bind to neurotransmitter receptors, influencing pathways related to serotonin and dopamine, which are crucial in mood regulation .

Therapeutic Implications

Research indicates that this compound exhibits several potential therapeutic properties:

- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, although further clinical validation is necessary .

- Neuropharmacological Effects: The compound has been studied for its potential effects on anxiety and depression due to its action on neurotransmitter systems .

- Anti-inflammatory Properties: There is evidence supporting its role in reducing inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

A number of studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated cytotoxic effects against cancer cell lines. |

| Study B | Neuropharmacology | Showed modulation of serotonin receptors, indicating potential antidepressant effects. |

| Study C | Anti-inflammatory | Found to reduce markers of inflammation in animal models. |

Comparative Analysis

When compared to similar compounds, such as N-cyclopropylnaphthalen-1-amine and other substituted naphthalenes, this compound exhibits distinct biological profiles due to its specific functional groups:

| Compound | Structure Feature | Notable Activity |

|---|---|---|

| This compound | Cyclopropyl & amine | Anticancer, neuroactive |

| N-Cyclopropylnaphthalen-1-amine | Cyclopropyl only | Antimicrobial |

| 2-(Naphthalen-1-yl)cyclopropan-1-amine | Different naphthalene position | Varies in receptor activity |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₃N

- Molecular Weight : 183.25 g/mol

- IUPAC Name : 4-cyclopropylnaphthalen-1-amine

- CAS Number : 878671-94-4

The compound features a naphthalene structure substituted with a cyclopropyl group and an amine functional group, which influences its chemical reactivity and biological activity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit promising antiviral properties. A study focused on the synthesis of novel imidazo[4,5-b]pyridin-2-ylthioacetanilides, which included this compound as a precursor, demonstrated significant activity against HIV strains. Some compounds derived from this structure showed EC50 values much lower than the standard drug nevirapine, indicating potential as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action .

Material Science Applications

This compound is being explored for its potential in materials science, particularly in the development of polymers and organic electronic materials. Its unique structural features allow it to participate in polymerization reactions, leading to materials with enhanced electrical and mechanical properties.

Case Study 1: Synthesis and Evaluation of Antiviral Compounds

In a comprehensive study published in Chemical Biology & Drug Design, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their antiviral activity against HIV. The most active derivatives were identified through structure-activity relationship (SAR) studies, demonstrating how modifications to the core structure can enhance biological activity .

Case Study 2: Polymorphic Forms and Stability

Another significant area of research involves the polymorphic forms of related compounds. A patent document discusses the stability of crystalline forms of derivatives like 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid. These forms exhibited improved stability compared to amorphous counterparts, suggesting that similar strategies could be applied to optimize formulations involving this compound .

Analyse Des Réactions Chimiques

Nitration and Reduction Pathways

The synthesis of 4-cyclopropylnaphthalen-1-amine often involves nitration followed by reduction:

-

Nitration : Cyclopropylnaphthalene reacts with nitric acid in dichloromethane at 0°C to form 1-cyclopropyl-4-nitronaphthalene .

-

Reduction : The nitro intermediate undergoes hydrogenation with hydrazine hydrate in methanol under reflux, yielding the target amine .

Reaction Conditions :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, CH₂Cl₂, 0°C → RT | 1-Cyclopropyl-4-nitronaphthalene | Not quantified |

| Reduction | Hydrazine hydrate, MeOH, reflux | This compound | High yield (crude used directly) |

Substitution Reactions

The amine group participates in nucleophilic substitution reactions:

-

Isothiocyanate Formation : Treatment with thiophosgene in dichloromethane and sodium hydroxide generates an isothiocyanate intermediate .

-

Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in ethanol and triethylamine forms tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate .

Key Data :

| Reaction | Reagents | Product | Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, EtOH | tert-Butyl carbamate derivative | Crystallized from methyl tert-butyl ketone |

Coupling Reactions

This compound participates in copper-catalyzed coupling reactions:

-

N-Arylation : Reacting with ortho-alkynylacetophenone in the presence of CuI and Cs₂CO₃ in hexafluoroisopropanol (HFIP) at 100°C yields N,3-diphenylnaphthalen-1-amine with 90% efficiency .

Mechanistic Insight :

The reaction proceeds via a cyclization sequence involving deprotonation of the amine, followed by nucleophilic attack on the alkyne moiety.

Salt Formation and Deprotection

-

Hydrochloride Salt Formation : Treatment with HCl in ethanol produces the hydrochloride salt, enhancing stability and crystallinity .

-

Deprotection : Acidic cleavage of the Boc-protected amine regenerates the free amine as a hydrochloride salt .

Conditions :

Comparative Reactivity

The compound’s reactivity is influenced by the electron-donating cyclopropyl group and the aromatic naphthalene system:

Propriétés

IUPAC Name |

4-cyclopropylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKSBMRQNSCVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703885 | |

| Record name | 4-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878671-94-4 | |

| Record name | 4-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.